1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis; which involves combining a alkyl-1,3acetonedicarboxylate with benzaldehyde and an amine .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six membered nitrogenous heterocyclic ketone and its derivatives . In these reactions, various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2 and NaOEt .
Scientific Research Applications
Synthesis and Imaging Applications
A study focused on the synthesis of a related compound, aiming at creating a potential PET imaging agent for the IRAK4 enzyme in neuroinflammation contexts. The research involved complex synthetic pathways, highlighting the compound's utility in developing diagnostic tools for neuroinflammatory diseases (Xiaohong Wang et al., 2018).
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]pyrimidine derivatives, has shown potential as antimicrobial and anticancer agents. This work indicates the structural versatility of pyrazole-based compounds and their significant biological activities (H. Hafez et al., 2016).
Material Science and Fluorescent Films
Another study explored the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates, showcasing their promise as monomers for creating fluorescent films. This indicates the compound's relevance not only in biological but also in material science applications (E. A. Soboleva et al., 2017).
Structural and Chemical Analysis
In-depth structural and chemical analysis has been a focal point of research, aiming at understanding the molecular framework and properties of similar pyrazole derivatives. Such studies are crucial for the design and development of compounds with optimized characteristics for various applications (Devinder Kumar et al., 1995).
Antioxidants in Lubricating Greases
The antioxidant efficiency of quinolinone derivatives, synthesized from pyrazole precursors, in lubricating greases has been evaluated, showing how these compounds can significantly improve the oxidative stability of lubricants (Modather F. Hussein et al., 2016).
Future Directions
Piperidines and their derivatives continue to be an area of active research due to their wide range of bioactivities . Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines , and further exploration of their biological activities .
Properties
IUPAC Name |
2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8;;/h6,11-12H,3-5,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYRUINCBUFQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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